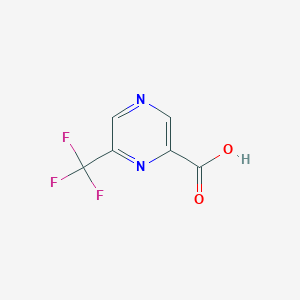

6-(Trifluoromethyl)pyrazine-2-carboxylic acid

Description

Properties

IUPAC Name |

6-(trifluoromethyl)pyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O2/c7-6(8,9)4-2-10-1-3(11-4)5(12)13/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTQESYINDCIJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060812-74-9 | |

| Record name | 6-(trifluoromethyl)pyrazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethyl)pyrazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 6-(trifluoromethyl)pyrazine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document is intended to serve as a valuable resource for researchers by detailing the structural characteristics, predicted and analogous experimental data, and robust methodologies for its empirical determination.

Introduction: The Significance of Trifluoromethylated Pyrazines

Pyrazine derivatives are a class of heterocyclic compounds that form the scaffold of numerous biologically active molecules. The introduction of a trifluoromethyl (-CF3) group can significantly modulate a molecule's physicochemical and pharmacological properties. This is often due to the high electronegativity and lipophilicity of the -CF3 group, which can enhance metabolic stability, membrane permeability, and binding affinity to biological targets. This compound, in particular, is a key building block in the synthesis of novel therapeutic agents. A thorough understanding of its fundamental physicochemical properties is therefore paramount for its effective utilization in drug design and development.

Molecular Structure and Identification

A foundational understanding of a compound begins with its molecular structure and identity.

Chemical Structure

The chemical structure of this compound is characterized by a pyrazine ring substituted with a trifluoromethyl group at the 6-position and a carboxylic acid group at the 2-position.

Diagram of the molecular structure of this compound.

Caption: Molecular structure of this compound.

Compound Identification

| Identifier | Value | Source |

| CAS Number | 1060812-74-9 | [1][2] |

| Molecular Formula | C6H3F3N2O2 | [1][3] |

| Molecular Weight | 192.10 g/mol | [1][4] |

| Synonyms | 2-Pyrazinecarboxylic acid, 6-(trifluoromethyl)- | [1][3] |

Physicochemical Properties: A Tabulated Summary

The following table summarizes the available predicted and analogous experimental data for the key physicochemical properties of this compound. It is important to note that while predicted values offer a useful approximation, they should be confirmed by empirical measurement.

| Property | Predicted Value | Analogous Experimental Value | Experimental Protocol |

| Melting Point | Not Available | 154-158 °C (for 6-(Trifluoromethyl)pyridine-2-carboxylic acid)[5] | Capillary Melting Point Method |

| Boiling Point | 274.6 ± 40.0 °C | Not Available | Not Applicable (likely decomposes) |

| Density | 1.575 ± 0.06 g/cm³ | Not Available | Pycnometry or Oscillating U-tube |

| pKa | 2.48 ± 0.10 | Not Available | Potentiometric Titration or UV-Vis Spectrophotometry |

| Solubility | Not Available | Soluble in water and polar organic solvents (based on pyrazine-2-carboxylic acid)[6] | Shake-Flask Method |

Detailed Methodologies for Experimental Determination

To ensure scientific rigor, the following sections detail the standard, validated protocols for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point is a critical indicator of purity. The capillary melting point method is a standard and reliable technique.

Workflow for Capillary Melting Point Determination

Caption: Workflow for determining the melting point using the capillary method.

Causality Behind Experimental Choices:

-

Fine Powder: Ensures uniform heat distribution throughout the sample.

-

Controlled Heating Rate: A slow heating rate near the melting point is crucial for accurately observing the melting range. A rapid rate can lead to an artificially elevated and broad melting range.

Solubility Profile Determination (Shake-Flask Method)

Solubility is a critical parameter in drug development, influencing bioavailability and formulation. The shake-flask method is the gold standard for determining equilibrium solubility.[7][8]

Workflow for the Shake-Flask Solubility Assay

Caption: The shake-flask method for determining equilibrium solubility.

Self-Validating System:

-

Use of Excess Solid: This ensures that the solution is saturated at equilibrium.

-

Equilibration Time: The concentration of the dissolved compound should be measured at multiple time points (e.g., 24, 48, and 72 hours) to confirm that a plateau has been reached, indicating equilibrium.[7]

-

Validated Analytical Method: The accuracy and precision of the analytical method used for quantification must be established to ensure reliable solubility data.

pKa Determination

The acid dissociation constant (pKa) is crucial for predicting the ionization state of a molecule at a given pH, which in turn affects its solubility, absorption, and interaction with biological targets.

This classic method involves titrating a solution of the compound with a strong base and monitoring the pH change.

Workflow for Potentiometric pKa Determination

Caption: Workflow for pKa determination via potentiometric titration.

Expertise in Practice: The choice of solvent is critical. For compounds with low aqueous solubility, a co-solvent system (e.g., water-methanol) may be necessary. The pKa value obtained in a co-solvent system is an apparent pKa (pKaapp) and may need to be extrapolated to determine the aqueous pKa.

This method is applicable if the protonated and deprotonated forms of the molecule have distinct UV-Vis absorption spectra.

Workflow for Spectrophotometric pKa Determination

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two protons on the pyrazine ring. The chemical shifts and coupling constants of these protons will be influenced by the electron-withdrawing effects of the carboxylic acid and trifluoromethyl groups.

-

¹³C NMR: The carbon NMR spectrum will show signals for each of the six carbon atoms in the molecule. The chemical shifts will provide information about the electronic environment of each carbon.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

Note: Spectral data for this compound may be available from commercial suppliers such as BLD Pharm.[4]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected Key IR Absorptions:

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibration Type |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |

| C=O (Carboxylic Acid) | 1725 - 1700 | Stretching |

| C-F (Trifluoromethyl) | 1350 - 1150 | Stretching |

| C=N (Pyrazine Ring) | 1600 - 1450 | Stretching |

The broad O-H stretch is a characteristic feature of carboxylic acids due to hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be detected as the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. While some experimental data is not yet publicly available, the provided protocols and analysis of analogous compounds offer a robust framework for researchers to empirically determine these properties. A thorough characterization of this important building block will undoubtedly facilitate its application in the design and synthesis of next-generation pharmaceuticals.

References

- 1. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. This compound | 1060812-74-9 [amp.chemicalbook.com]

- 4. 1060812-74-9|this compound|BLD Pharm [bldpharm.com]

- 5. 6-(Trifluoromethyl)pyridine-2-carboxylic acid 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. who.int [who.int]

- 8. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

An In-depth Technical Guide to the Synthesis of 6-(Trifluoromethyl)pyrazine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

6-(Trifluoromethyl)pyrazine-2-carboxylic acid is a key building block in the development of novel pharmaceuticals and agrochemicals. The incorporation of the trifluoromethyl group (–CF3) often imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved bioavailability.[1] This guide provides a detailed exploration of the primary and alternative synthetic pathways for this important molecule, offering practical, step-by-step protocols and insights into the underlying chemical principles.

Primary Synthesis Pathway: A Two-Step Approach from Ethyl 4,4,4-trifluoro-3-oxobutanoate

The most direct and industrially relevant synthesis of this compound proceeds through the formation of its ethyl ester, followed by hydrolysis. This pathway is advantageous due to the availability of the starting materials and the robustness of the reaction sequence.

Logical Workflow of the Primary Synthesis Pathway

Caption: Primary synthesis route for this compound.

Step 1: Synthesis of Ethyl 6-(trifluoromethyl)pyrazine-2-carboxylate

This step involves a one-pot reaction that combines nitrosation, cyclocondensation, and aromatization. The causality behind this efficient approach is the in situ formation of the reactive intermediate, ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate, which then undergoes cyclization with ethylenediamine.

-

Nitrosation: In a well-ventilated fume hood, dissolve ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq) in glacial acetic acid. Cool the solution to 10-15°C using an ice bath.

-

Slowly add a solution of sodium nitrite (1.3 eq) in water to the reaction mixture while maintaining the temperature below 20°C.

-

Stir the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cyclocondensation and Aromatization: In a separate flask, prepare a solution of pyridine, ethylenediamine (1.3 eq), and triethyl phosphite (1.5 eq).

-

Cool this solution to 0°C and slowly add the crude ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate solution from the previous step.

-

Allow the reaction to stir at room temperature for several hours.

-

Cool the reaction mixture back to 0°C and add bromine (3.0 eq) dropwise.

-

Stir the reaction at room temperature overnight.

-

Work-up and Purification: Quench the reaction by pouring it into a cold, acidic aqueous solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure ethyl 6-(trifluoromethyl)pyrazine-2-carboxylate.

Step 2: Hydrolysis to this compound

The final step is a straightforward saponification of the ethyl ester to the desired carboxylic acid. The choice of base (lithium hydroxide or sodium hydroxide) is critical for achieving high yields and minimizing side reactions. Lithium hydroxide is often preferred for its high reactivity and the ease of subsequent work-up.[2]

-

Dissolve ethyl 6-(trifluoromethyl)pyrazine-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature until the starting material is completely consumed (monitored by TLC).

-

Work-up and Purification: Remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2-3 with a dilute acid (e.g., 1M HCl).

-

A precipitate of this compound should form.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure product.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Alternative Synthesis Pathway: The Sandmeyer Reaction

An alternative approach to the synthesis of this compound involves the versatile Sandmeyer reaction.[3] This pathway is particularly useful if a suitable amino-substituted pyrazine precursor is readily available. The core of this method is the conversion of an amino group to a diazonium salt, which is then displaced by a cyano group. Subsequent hydrolysis of the nitrile yields the carboxylic acid.

Logical Workflow of the Sandmeyer Reaction Pathway

Caption: Sandmeyer reaction route for this compound.

Step 1: Synthesis of 2-Amino-6-(trifluoromethyl)pyrazine (Hypothetical Precursor)

A plausible route to the required starting material, 2-amino-6-(trifluoromethyl)pyrazine, could involve the amination of a corresponding chloropyrazine derivative. For instance, reacting 2-chloro-6-(trifluoromethyl)pyrazine with ammonia under pressure would yield the desired amine.[4]

Step 2: Diazotization of 2-Amino-6-(trifluoromethyl)pyrazine

The diazotization of heteroaromatic amines requires carefully controlled conditions to prevent decomposition of the unstable diazonium salt.[5][6]

-

Dissolve 2-amino-6-(trifluoromethyl)pyrazine (1.0 eq) in a cold, concentrated acid such as sulfuric acid.

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature strictly below 5°C.

-

Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

Step 3: Sandmeyer Cyanation

The introduction of the cyano group is achieved by reacting the diazonium salt with a copper(I) cyanide solution.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in a suitable solvent.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence (release of N2 gas) should be observed.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Work-up and Purification: Neutralize the reaction mixture and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the crude 6-(trifluoromethyl)pyrazine-2-carbonitrile by chromatography or recrystallization.

Step 4: Hydrolysis of the Nitrile

The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions.

-

Reflux the 6-(trifluoromethyl)pyrazine-2-carbonitrile in a concentrated acid solution (e.g., 6M H2SO4) for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize it to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry.

Characterization Data

| Property | Value |

| CAS Number | 1060812-74-9[7][8][9][10] |

| Molecular Formula | C6H3F3N2O2[7][10] |

| Molecular Weight | 192.09 g/mol [7] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available in searched documents |

| ¹H NMR | Expected signals in the aromatic region |

| ¹⁹F NMR | Expected singlet for the CF3 group |

| ¹³C NMR | Expected signals for the pyrazine ring, carboxylic acid, and CF3 group |

Conclusion

The synthesis of this compound is achievable through well-established synthetic methodologies. The primary pathway, involving the cyclocondensation of a trifluoromethylated β-ketoester followed by hydrolysis, offers a direct and efficient route. The alternative Sandmeyer reaction provides a valuable option, particularly when substituted aminopyrazines are accessible. The choice of synthetic route will ultimately depend on the availability of starting materials, scalability requirements, and the specific expertise of the research and development team. This guide provides the necessary foundational knowledge and detailed protocols to enable the successful synthesis of this important molecule for applications in drug discovery and development.

References

- 1. Sandmeyer Trifluoromethylation [organic-chemistry.org]

- 2. CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]

- 5. Diazotisation [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | 1060812-74-9 | KSB81274 [biosynth.com]

- 8. 1060812-74-9|this compound|BLD Pharm [bldpharm.com]

- 9. alchempharmtech.com [alchempharmtech.com]

- 10. arctomsci.com [arctomsci.com]

6-(Trifluoromethyl)pyrazine-2-carboxylic acid molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 6-(Trifluoromethyl)pyrazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. The incorporation of a pyrazine core, a known pharmacophore, with a trifluoromethyl group offers a unique combination of properties, including metabolic stability, enhanced lipophilicity, and strong electron-withdrawing character.[1][2] Understanding the precise three-dimensional structure and conformational dynamics of this molecule is paramount for rational drug design, molecular docking studies, and the development of novel materials. This guide provides a comprehensive analysis of its molecular architecture, explores its conformational landscape through theoretical and analogous experimental data, and outlines robust methodologies for its characterization.

Introduction: The Strategic Importance of the Scaffold

The pyrazine ring is a privileged scaffold in drug discovery, found in several essential medicines.[3] Its heteroaromatic nature provides a unique blend of properties, acting as both a hydrogen bond acceptor and participating in nonpolar π-interactions.[2] The addition of a trifluoromethyl (-CF₃) group is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic profile. The -CF₃ group is known for its high electronegativity, metabolic stability due to the strength of the C-F bond, and its ability to increase lipophilicity, which can enhance membrane permeability.[4] The combination of these two moieties in this compound creates a versatile scaffold for probing biological targets and building complex molecular architectures.

Molecular Structure and Geometry

While a definitive single-crystal X-ray structure for this compound has not been publicly reported as of this guide's publication, a highly accurate model of its molecular geometry can be constructed from high-resolution crystallographic data of closely related compounds, such as pyrazinoic acid and other substituted pyrazine carboxylic acids.[5][6]

Key Geometric Parameters (Predicted):

-

Pyrazine Ring: The pyrazine ring is expected to be planar. The C-N and C-C bond lengths within the ring will be intermediate between single and double bonds, characteristic of its aromaticity. The presence of the electron-withdrawing -CF₃ and -COOH groups is predicted to slightly perturb the bond lengths and angles of the ring compared to unsubstituted pyrazine.

-

Carboxylic Acid Group: The C-C bond connecting the carboxylic acid to the pyrazine ring will be approximately 1.48-1.50 Å. The C=O double bond will be around 1.20-1.22 Å, and the C-OH single bond will be longer, approximately 1.30-1.32 Å.

-

Trifluoromethyl Group: The C-C bond connecting the -CF₃ group to the ring is typically around 1.50-1.52 Å. The C-F bond lengths are expected to be in the range of 1.33-1.35 Å, with F-C-F bond angles close to the tetrahedral angle (109.5°), though slightly compressed.

| Parameter | Predicted Value Range | Rationale / Comparative Source |

| Pyrazine C-N Bond Length | 1.33 - 1.34 Å | Based on pyrazine & pyrazinoic acid crystal structures.[5] |

| Pyrazine C-C Bond Length | 1.38 - 1.40 Å | Based on pyrazine & pyrazinoic acid crystal structures.[5] |

| C(ring)-C(acid) Bond Length | 1.48 - 1.50 Å | Typical for sp²-sp² carbon single bonds. |

| C(ring)-C(CF₃) Bond Length | 1.50 - 1.52 Å | Influence of electronegative fluorine atoms. |

| C=O Bond Length | 1.20 - 1.22 Å | Standard for carboxylic acids. |

| C-OH Bond Length | 1.30 - 1.32 Å | Standard for carboxylic acids. |

| C-F Bond Length | 1.33 - 1.35 Å | Consistent with trifluoromethylated aromatics.[7] |

Conformational Analysis

The conformation of this compound is primarily defined by the rotation around two key single bonds:

-

The C2(ring)–C(carbonyl) bond, which determines the orientation of the carboxylic acid group.

-

The C6(ring)–C(trifluoromethyl) bond, which determines the orientation of the trifluoromethyl group.

Carboxylic Acid Group Conformation (τ1)

The orientation of the carboxylic acid group is the most significant conformational variable. Computational studies on the parent pyrazine-2-carboxylic acid suggest two primary low-energy conformers.[8]

-

Conformer A (Planar, O-H···N Intramolecular H-bond): The carboxylic acid group is coplanar with the pyrazine ring, with the hydroxyl group oriented toward the adjacent ring nitrogen (N1). This allows for the formation of a stabilizing intramolecular hydrogen bond. This conformation is often the global minimum for 2-carboxylic acids of pyridine and pyrazine.[5]

-

Conformer B (Planar, anti-N): The carboxylic acid group is again coplanar, but with the hydroxyl group oriented away from the ring nitrogen. This conformer is typically higher in energy due to the loss of the intramolecular hydrogen bond.

In the solid state, intermolecular hydrogen bonding often dictates the conformation. For pyrazine monocarboxylic acids, a common motif is the "acid-pyridine" supramolecular synthon, where the carboxylic acid proton of one molecule hydrogen bonds to a ring nitrogen of a neighboring molecule.[5] This intermolecular interaction would compete with and likely preclude the intramolecular hydrogen bond of Conformer A.

Trifluoromethyl Group Conformation (τ2)

The rotation of the trifluoromethyl group is generally considered to have a low energy barrier, making it effectively a "free rotator" at room temperature. However, one C-F bond may preferentially eclipse the C5-C6 ring bond to minimize steric interactions with the adjacent C-H bond at position 5. The primary impact of the -CF₃ group is not its fixed rotational position but its powerful inductive effect and steric bulk, which can influence the electronic properties of the ring and the rotational barrier of the adjacent carboxylic acid group.

Experimental and Computational Methodologies

A multi-pronged approach is required to fully elucidate the structural and conformational properties of this compound. The following workflow outlines the key experimental and computational steps.

Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

This technique provides the most definitive information about the molecular structure and packing in the solid state.

-

Crystal Growth:

-

Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate, or mixtures with water/heptane) to near saturation.

-

Employ slow evaporation, slow cooling of a saturated solution, or vapor diffusion to grow single crystals of suitable quality for diffraction.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

-

Collect diffraction data using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data (integration and scaling).

-

Solve the structure using direct methods or Patterson methods to locate the atomic positions.

-

Refine the structural model against the experimental data using full-matrix least-squares methods. Anisotropic displacement parameters should be refined for all non-hydrogen atoms. Hydrogen atoms can be located from the difference Fourier map or placed in calculated positions.

-

Protocol: NMR Spectroscopy

NMR provides critical information about the molecule's structure and behavior in solution.

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).

-

¹H NMR:

-

Acquire a standard 1D ¹H spectrum.

-

Expected Signals: Two signals for the pyrazine ring protons (likely doublets or singlets depending on coupling), and a broad singlet for the carboxylic acid proton, typically in the 10-12 ppm range, which should disappear upon D₂O exchange.[9]

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Expected Signals: Six distinct carbon signals. The carboxylic carbonyl carbon is expected between 160-180 ppm. The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling.

-

-

¹⁹F NMR:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Expected Signal: A single sharp singlet for the three equivalent fluorine atoms of the -CF₃ group.

-

-

Advanced Experiments (Optional): 2D experiments like COSY, HSQC, and HMBC can be used to unambiguously assign all proton and carbon signals. Nuclear Overhauser Effect (NOE) experiments can provide through-space information to help determine the preferred orientation of the carboxylic acid group in solution.

Protocol: Computational Modeling (Density Functional Theory - DFT)

DFT is a powerful tool for investigating conformational preferences and calculating geometric and spectroscopic parameters.

-

Initial Structure Generation: Build the 3D structure of this compound using molecular modeling software.

-

Conformational Search:

-

Perform a relaxed potential energy surface (PES) scan by rotating the C2(ring)–C(carbonyl) dihedral angle (τ1) in steps of 10-15° from 0° to 360°.

-

At each step, perform a geometry optimization of all other parameters. This identifies all low-energy conformers (minima) and transition states (maxima).

-

-

Geometry Optimization and Frequency Calculation:

-

Take the lowest energy conformers from the PES scan and perform a full geometry optimization using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p)).

-

Perform a frequency calculation on the optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, Gibbs free energy).

-

-

Property Calculation:

-

Using the optimized geometries, calculate properties such as NMR chemical shifts (using the GIAO method), molecular orbital energies (HOMO/LUMO), and the molecular electrostatic potential (MEP) map.[10]

-

Conclusion

The molecular structure of this compound is characterized by a planar aromatic pyrazine core substituted with a strongly electron-withdrawing trifluoromethyl group and a carboxylic acid group. Its conformational landscape is dominated by the orientation of the carboxylic acid group, which is likely to be planar with the ring system to maximize conjugation, potentially stabilized by an intramolecular hydrogen bond in the gas phase or participating in strong intermolecular hydrogen bonding in the condensed phase. A comprehensive characterization, leveraging the synergistic power of X-ray crystallography, multi-nuclear NMR spectroscopy, and DFT calculations, is essential for accurately defining its structure-property relationships. The methodologies detailed in this guide provide a robust framework for researchers to unlock the full potential of this valuable chemical scaffold in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. The crystal structures of three pyrazine-2,5-dicarboxamides: three-dimensional supramolecular structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 5. Recurrence of carboxylic acid-pyridine supramolecular synthon in the crystal structures of some pyrazinecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. repositorio.unne.edu.ar [repositorio.unne.edu.ar]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mdpi.com [mdpi.com]

Unveiling the Spectroscopic Signature of 6-(Trifluoromethyl)pyrazine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Trifluoromethyl)pyrazine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid pyrazine core, substituted with a strongly electron-withdrawing trifluoromethyl group and a versatile carboxylic acid handle, makes it a valuable building block for the synthesis of novel therapeutic agents. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates, while the carboxylic acid moiety provides a convenient point for chemical modification and salt formation. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives. This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering field-proven insights for researchers in the pharmaceutical sciences.

Molecular Structure and Key Spectroscopic Features

The structural formula of this compound is presented below. The molecule possesses a disubstituted pyrazine ring, a trifluoromethyl group, and a carboxylic acid functional group. Each of these components gives rise to characteristic signals in their respective spectroscopic analyses.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting two distinct signals in the aromatic region corresponding to the two protons on the pyrazine ring.

Expected ¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.2 - 9.4 | Singlet | 1H | H-3 |

| ~8.9 - 9.1 | Singlet | 1H | H-5 |

| Variable | Broad Singlet | 1H | -COOH |

Interpretation and Rationale:

-

The downfield chemical shifts of the pyrazine protons (H-3 and H-5) are a direct consequence of the deshielding effect of the two electronegative nitrogen atoms within the aromatic ring.

-

The trifluoromethyl group at the C-6 position exerts a strong electron-withdrawing inductive effect, which further deshields the adjacent proton H-5, causing it to appear at a slightly downfield position compared to H-3.

-

The carboxylic acid proton is typically observed as a broad singlet at a variable chemical shift, often downfield, due to hydrogen bonding and exchange with residual water in the NMR solvent. Its integration corresponds to one proton.

Experimental Protocol for ¹H NMR Data Acquisition:

A standardized protocol for acquiring high-quality ¹H NMR data is crucial for accurate structural assignment.

Caption: Workflow for ¹H NMR Data Acquisition and Processing.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule.

Expected ¹³C NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity (in ¹⁹F coupled spectrum) | Assignment |

| ~165 | Singlet | -COOH |

| ~148 | Singlet | C-2 |

| ~147 | Singlet | C-3 |

| ~145 | Quartet | C-6 |

| ~143 | Singlet | C-5 |

| ~120 | Quartet | -CF₃ |

Interpretation and Rationale:

-

The carbonyl carbon of the carboxylic acid is typically observed in the range of 160-170 ppm.

-

The carbon atoms of the pyrazine ring (C-2, C-3, C-5, and C-6) are expected in the aromatic region (140-150 ppm).

-

The carbon atom attached to the trifluoromethyl group (C-6) will appear as a quartet due to coupling with the three fluorine atoms. The trifluoromethyl carbon itself will also be a quartet with a larger coupling constant. The electron-withdrawing nature of the trifluoromethyl group will cause a downfield shift for C-6.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the carboxylic acid and the aromatic ring.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1475 | Medium | C=C and C=N stretching (Aromatic ring) |

| ~1300 | Medium | C-O stretch (Carboxylic acid) |

| 1350 - 1100 | Strong | C-F stretching (Trifluoromethyl group) |

| ~900 | Medium | O-H bend (out-of-plane) |

Interpretation and Rationale:

-

The most characteristic feature will be the very broad O-H stretching band of the carboxylic acid, which is due to strong intermolecular hydrogen bonding, forming a dimeric structure.

-

The strong absorption around 1710 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid.

-

The presence of the pyrazine ring is confirmed by the C=C and C=N stretching vibrations in the 1600-1475 cm⁻¹ region.

-

The strong and complex absorptions in the 1350-1100 cm⁻¹ range are characteristic of the C-F stretching vibrations of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Expected Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| 192 | High | [M]⁺ (Molecular ion) |

| 175 | Moderate | [M - OH]⁺ |

| 147 | Moderate | [M - COOH]⁺ |

| 123 | High | [M - CF₃]⁺ |

Interpretation and Rationale:

-

The molecular ion peak ([M]⁺) at m/z 192 corresponds to the molecular weight of the compound (C₆H₃F₃N₂O₂).

-

Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH) to give a peak at m/z 175, and the loss of the entire carboxyl group (-COOH) resulting in a peak at m/z 147.

-

The loss of the trifluoromethyl radical (-CF₃) is also a likely fragmentation, leading to a significant peak at m/z 123.

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Conclusion

The spectroscopic data presented in this guide provide a detailed and authoritative fingerprint for this compound. A comprehensive understanding and correct interpretation of its NMR, IR, and Mass spectra are crucial for any researcher working with this important synthetic intermediate. The provided experimental protocols and data interpretations serve as a valuable resource for ensuring the identity and purity of this compound in research and development settings, ultimately contributing to the advancement of medicinal chemistry and drug discovery.

The Trifluoromethyl Pyrazine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of the biological activities of trifluoromethyl pyrazine derivatives, a class of compounds demonstrating significant therapeutic potential across multiple domains, including oncology, infectious diseases, and inflammatory conditions. We will delve into the synthetic strategies for accessing these molecules, explore their diverse mechanisms of action, and provide detailed, field-proven protocols for evaluating their biological efficacy. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights to accelerate the discovery and development of novel therapeutics based on the trifluoromethyl pyrazine core.

Introduction: The Strategic Advantage of the Trifluoromethyl Pyrazine Moiety

Pyrazine, a nitrogen-containing six-membered heterocycle, is a recurring motif in a variety of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a versatile scaffold for drug design. The introduction of a trifluoromethyl group onto the pyrazine ring further enhances its therapeutic potential in several key ways:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile, including a longer half-life and increased bioavailability.

-

Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and reach intracellular targets.

-

Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF3 moiety can profoundly influence the pKa of nearby functional groups, altering the molecule's overall electronic distribution and its ability to interact with biological targets.

-

Conformational Control: The steric bulk of the CF3 group can influence the preferred conformation of the molecule, potentially locking it into a bioactive conformation and improving target affinity and selectivity.

These advantageous properties have propelled trifluoromethyl pyrazine derivatives to the forefront of drug discovery efforts, leading to the identification of potent inhibitors of key biological targets.

Diverse Biological Activities of Trifluoromethyl Pyrazine Derivatives

The trifluoromethyl pyrazine scaffold has demonstrated a remarkable breadth of biological activities. This section will explore three key areas where these derivatives have shown significant promise: anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

Trifluoromethyl pyrazine derivatives have emerged as a promising class of anticancer agents, with several compounds exhibiting potent activity against a range of human cancer cell lines.[2][3] Their mechanisms of action are often centered on the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

Many trifluoromethyl pyrazine derivatives function as ATP-competitive inhibitors of various kinases, including Janus kinases (JAKs), Spleen Tyrosine Kinase (Syk), and the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway.[4][5][] By blocking the ATP-binding pocket of these enzymes, these compounds prevent the phosphorylation of downstream substrates, thereby disrupting signaling pathways that are often hyperactivated in cancer.

For instance, certain trifluoromethyl pyrazine derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR pathway, a critical signaling cascade that is frequently dysregulated in human cancers.[7][8] Inhibition of this pathway can lead to cell cycle arrest and the induction of apoptosis.

Another key mechanism of anticancer activity is the induction of apoptosis through the modulation of the Bax/Bcl-2 protein family.[2][3] Some trifluoromethyl pyrazine derivatives have been shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[2][3] This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of caspases, ultimately culminating in programmed cell death.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative trifluoromethyl pyrazine derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| RB7 | HT-29 (Colon) | 6.587 | [2] |

| RB-Series | HCT-116 (Colon) | 8.18 - 11.10 | [2][9] |

| Compound 11 | A549 (Lung) | 4.3 | [10] |

| Compound 11 | MCF-7 (Breast) | 5.4 | [10] |

| Compound 17l | A549 (Lung) | 0.98 | [11][12] |

| Compound 17l | MCF-7 (Breast) | 1.05 | [11][12] |

| Compound 17l | HeLa (Cervical) | 1.28 | [11][12] |

| Compound 17a | c-Met Kinase | 0.055 | [11][12] |

| Compound 17e | c-Met Kinase | 0.077 | [11][12] |

| Compound 17l | c-Met Kinase | 0.026 | [11][12] |

| Compound 10 | PKCα Kinase | 0.0019 | [5] |

| Prexasertib (8) | CHK1 Kinase | 0.001 | [5] |

Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a significant global health threat, necessitating the discovery of novel antimicrobial agents. Trifluoromethyl pyrazine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[13][14]

Mechanism of Action

While the precise mechanisms of action for many antimicrobial pyrazine derivatives are still under investigation, some studies suggest that they may disrupt essential cellular processes in microorganisms. For instance, molecular docking studies have indicated that these compounds can bind to and inhibit key bacterial enzymes, leading to the cessation of growth and cell death.[13]

Quantitative Data: Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of representative trifluoromethyl pyrazine derivatives, expressed as Minimum Inhibitory Concentration (MIC) values.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 2e | Staphylococcus aureus | 32 | [13] |

| Compound 2e | Escherichia coli | 16 | [13] |

| Compound 7a | Bacterial Strains | 20-35 | [13][14] |

| Compound 7b | Bacterial Strains | 20-35 | [13][14] |

| Compound 10d | Fungal Strains | 67-82 | [13][14] |

| Compound 25 | S. aureus (MRSA) | 0.78 | [15] |

| Compound 25 | E. faecium | 0.78 | [15] |

| Compound 6 | S. aureus (MRSA) | 1.56-3.12 | [15] |

| Compound 13 | S. aureus (MRSA) | 3.12 | [15] |

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Trifluoromethyl pyrazine derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators.[4]

Mechanism of Action

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of prostaglandins, potent inflammatory mediators.[4] By inhibiting COX-2, these derivatives can reduce the production of prostaglandins and thereby alleviate inflammation and pain.

Synthesis of Trifluoromethyl Pyrazine Derivatives

The synthesis of trifluoromethyl pyrazine derivatives can be achieved through various synthetic routes. A common and versatile approach involves the use of commercially available or readily prepared trifluoromethylated pyrazine building blocks, such as 2-chloro-5-(trifluoromethyl)pyrazine or 2-amino-5-(trifluoromethyl)pyrazine.

General Synthetic Protocol:

The following provides a generalized, step-by-step methodology for the synthesis of trifluoromethyl pyrazine derivatives.

Step 1: Synthesis of Key Intermediates

-

2-Chloro-5-(trifluoromethyl)pyrazine: This key intermediate can be synthesized from 3-methylpyridine through a multi-step process involving N-oxidation, chlorination with benzoyl chloride, and subsequent chlorination with chlorine gas to form 2-chloro-5-(trichloromethyl)pyridine. The trichloromethyl group is then converted to the trifluoromethyl group via a fluorination reaction, often using anhydrous potassium fluoride.[2]

-

2-Amino-5-(trifluoromethyl)pyrazine: This intermediate can be prepared from the corresponding 2-chloro derivative via nucleophilic aromatic substitution with an amine source.

Step 2: Functionalization of the Pyrazine Core

Once the key intermediates are obtained, they can be further functionalized through a variety of standard organic reactions to introduce diverse substituents and build molecular complexity. Common reactions include:

-

Suzuki Coupling: For the introduction of aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination: For the introduction of amino groups.

-

Nucleophilic Aromatic Substitution: To displace the chloro group with various nucleophiles.

-

Amide Coupling: To attach carboxylic acid-containing fragments to an amino-functionalized pyrazine.

Example Synthesis of a Pyrazine-based Kinase Inhibitor:

The synthesis of a pyrazine-based TrkA inhibitor provides a practical example of this methodology.[]

-

Reaction of 2,6-dichloropyrazine with 3-aminophenol: This step introduces a phenol-containing substituent onto the pyrazine ring.

-

Formation of an isocyanate: The phenolic hydroxyl group is converted to an isocyanate using triphosgene.

-

Nucleophilic addition: The isocyanate is then reacted with 3-trifluoromethylaniline to yield the final urea-linked pyrazine derivative.

Experimental Protocols for Biological Evaluation

This section provides detailed, step-by-step protocols for assessing the biological activities of trifluoromethyl pyrazine derivatives.

Anticancer Activity: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][10]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the trifluoromethyl pyrazine derivative (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Compound Dilution: Prepare a serial dilution of the trifluoromethyl pyrazine derivative in a suitable broth medium in a 96-well plate.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

-

Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay (In Vivo)

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.[4][16][17]

Protocol:

-

Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the trifluoromethyl pyrazine derivative orally or intraperitoneally to the animals. A control group should receive the vehicle only, and a positive control group should receive a known anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the volume of the paw using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Visualization of Key Pathways and Workflows

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a trifluoromethyl pyrazine derivative.

Signaling Pathway: Bax/Bcl-2 Mediated Apoptosis

Caption: Induction of apoptosis via modulation of the Bax/Bcl-2 pathway.

Experimental Workflow: In Vitro Cytotoxicity Screening

Caption: A typical workflow for assessing in vitro cytotoxicity using the MTT assay.

Conclusion and Future Directions

Trifluoromethyl pyrazine derivatives represent a highly promising class of compounds with diverse and potent biological activities. Their favorable physicochemical properties, coupled with their ability to modulate key biological pathways, make them attractive candidates for further development as therapeutic agents. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

-

Elucidation of Novel Mechanisms of Action: While kinase inhibition and apoptosis induction are well-established mechanisms, further investigation may reveal novel biological targets for this class of compounds.

-

Expansion of Therapeutic Applications: The broad spectrum of biological activity suggests that trifluoromethyl pyrazine derivatives may have therapeutic potential in other disease areas beyond those discussed in this guide.

-

Development of More Selective Inhibitors: A key challenge in kinase inhibitor development is achieving selectivity for the target kinase over other closely related kinases. Continued medicinal chemistry efforts are needed to design more selective inhibitors with improved safety profiles.

-

In Vivo Efficacy and Preclinical Development: Promising lead compounds identified through in vitro screening should be advanced into in vivo models of disease to evaluate their efficacy and safety in a more physiologically relevant setting.

By leveraging the insights and protocols outlined in this guide, researchers can accelerate the discovery and development of the next generation of trifluoromethyl pyrazine-based therapeutics, ultimately addressing unmet medical needs across a range of diseases.

References

- 1. 2-AMINO-5-(TRIFLUOROMETHYL)PYRAZINE CAS#: 69816-38-2 [chemicalbook.com]

- 2. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]

- 9. manchesterorganics.com [manchesterorganics.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 14. mdpi.com [mdpi.com]

- 15. inotiv.com [inotiv.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

Discovery and history of pyrazine carboxylic acids

An In-depth Technical Guide to the Discovery and History of Pyrazine Carboxylic Acids

Abstract

Pyrazine carboxylic acids and their derivatives represent a cornerstone in modern medicinal chemistry, most notably exemplified by the indispensable anti-tuberculosis drug, pyrazinamide. This guide provides a comprehensive exploration of the discovery and history of this vital class of heterocyclic compounds. We trace the journey from the initial synthesis of the pyrazine ring to the serendipitous discovery of pyrazinamide's potent antitubercular activity, a finding that revolutionized tuberculosis therapy. The narrative delves into the decades-long quest to elucidate its unique mechanism of action, detailing its function as a prodrug and the evolving understanding of its molecular targets within Mycobacterium tuberculosis. Furthermore, this guide outlines the evolution of synthetic methodologies, providing detailed protocols for both classical and contemporary approaches to these compounds. Finally, we examine the expanding therapeutic landscape of pyrazine carboxylic acid derivatives beyond tuberculosis, highlighting their potential as anticancer, antiviral, and anti-inflammatory agents. This technical guide is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this critical pharmaceutical scaffold.

Introduction: The Pyrazine Nucleus in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in drug discovery.[1][2][3] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding make it a versatile building block for creating molecules with diverse pharmacological activities.[1] Among the vast library of pyrazine derivatives, those functionalized with a carboxylic acid group have demonstrated profound biological significance. The parent compound, pyrazine-2-carboxylic acid, also known as pyrazinoic acid (POA), is the active metabolite of one of the most important antibacterial agents ever developed: pyrazinamide.[4][5] The story of pyrazine carboxylic acids is inextricably linked to the fight against tuberculosis, a journey marked by serendipity, persistent investigation, and paradigm-shifting discoveries that continue to inform modern drug development.[6][7]

A Serendipitous Beginning: The Historical Path to Pyrazinamide

The synthesis of pyrazine compounds dates back to the 19th century, but their therapeutic potential remained largely unexplored for decades.[8][9] The critical turning point came not from a direct investigation of pyrazines, but from research into nicotinamide (an amide of pyridine carboxylic acid). In 1945, a researcher named Vital Chorine made the unexpected observation that nicotinamide exhibited modest activity against Mycobacterium tuberculosis in animal models.[10][11] This serendipitous finding prompted a systematic search for more potent analogs.

Laboratories at American Cyanamid (Lederle) and Merck began synthesizing and testing various heterocyclic amides.[6][10] In 1936, a pyrazine analog of nicotinamide, pyrazine-2-carboxamide (pyrazinamide), had been synthesized and patented, but its biological activity was unknown.[11][12] Following Chorine's discovery, this compound was re-evaluated. In 1952, it was found to be remarkably potent against tuberculosis in mice.[6][13]

This discovery was itself a puzzle. Pyrazinamide showed no significant activity against M. tuberculosis in standard, neutral pH laboratory culture media—a condition that would normally have disqualified it from further development.[7][10] The key insight came from the pioneering work at Cornell University, which demonstrated that the drug was highly active in an acidic environment (pH ~5.5).[10][14] This finding was crucial, as it mirrored the acidic conditions found within the caseous necrotic granulomas where semi-dormant tubercle bacilli reside.[15][16] This explained the drug's powerful in vivo sterilizing effect, an activity that other antibiotics lacked.[6][7] The inclusion of pyrazinamide in treatment regimens was a breakthrough, allowing the duration of tuberculosis therapy to be shortened from 9-12 months to just 6 months, a standard that persists today.[6][13][17]

The Enigmatic Mechanism of Action

For over 60 years, the precise mechanism of pyrazinamide has been a subject of intense investigation and debate.[7] It is now understood to be a prodrug, meaning it is administered in an inactive form and must be converted to its active moiety within the target organism.[10][15]

Activation and Accumulation

The activation cascade begins with the passive diffusion of pyrazinamide into M. tuberculosis.[14] Inside the bacillus, the enzyme pyrazinamidase (also known as nicotinamidase), encoded by the pncA gene, hydrolyzes the amide group of pyrazinamide to produce the active form, pyrazinoic acid (POA).[15][17]

POA is then expelled from the bacterium by a weak efflux pump.[14] In the acidic extracellular environment of a granuloma, POA becomes protonated. This protonated form (HPOA) is more lipid-soluble and readily diffuses back into the bacterial cell.[14] Inside the neutral cytoplasm of the bacillus, HPOA deprotonates, effectively trapping POA within the cell. This cycle of efflux and protonated re-entry leads to a massive intracellular accumulation of POA, which disrupts multiple cellular functions.[12][18] Resistance to pyrazinamide most commonly arises from mutations in the pncA gene, which prevent the conversion of the prodrug to its active form.[6][14]

Evolving Understanding of Molecular Targets

The exact molecular target of POA has been elusive, with several hypotheses proposed and subsequently challenged over the years.

-

Membrane Disruption and Energy Depletion: The initial and most enduring model suggests that the massive accumulation of the acidic POA disrupts the intracellular pH, dissipates the membrane potential, and interferes with cellular energy production, which is necessary for the survival of semi-dormant mycobacteria.[12][18][19]

-

Fatty Acid Synthase I (FAS-I) Inhibition: It was once proposed that POA inhibits FAS-I, an enzyme essential for the synthesis of mycolic acids, a key component of the mycobacterial cell wall.[15] However, subsequent, more detailed experiments discounted this as the primary mechanism.[12][18]

-

Ribosomal Protein S1 (RpsA) and Trans-Translation: Another compelling hypothesis suggested that POA binds to the ribosomal protein S1 (RpsA), inhibiting a process called trans-translation, which is crucial for rescuing stalled ribosomes and maintaining protein synthesis during stress.[19][20] While initial evidence was strong, further studies indicated this was not the universal mechanism of action.[12]

-

Current Hypothesis - Coenzyme A Synthesis: The current leading hypothesis suggests that POA targets the aspartate decarboxylase, PanD, which is essential for the synthesis of pantothenate and Coenzyme A (CoA).[12] Rather than directly inhibiting the enzyme, POA binding is thought to trigger the degradation of PanD, leading to a depletion of CoA, a vital cofactor for numerous metabolic processes, ultimately leading to cell death.[12]

Synthetic Methodologies

The synthesis of pyrazine carboxylic acids and their derivatives has evolved significantly over time. Early methods were often low-yielding and required harsh conditions, while modern approaches offer greater efficiency and versatility.[21]

Classical Synthesis of Pyrazine-2,3-dicarboxylic Acid

One of the earliest reliable methods for creating a pyrazine carboxylic acid core involves the oxidation of quinoxaline, a fused pyrazine-benzene bicyclic system. This method provides a foundational understanding of pyrazine ring chemistry.

Experimental Protocol: Permanganate Oxidation of Quinoxaline [22]

-

Preparation of Quinoxaline: Dissolve o-phenylenediamine (1.25 moles) in 2 L of water and heat to 70°C. Separately, dissolve glyoxal-sodium bisulfite (1.29 moles) in 1.5 L of hot water (~80°C). Add the glyoxal solution to the o-phenylenediamine solution with stirring. After 15 minutes, cool the mixture and add sodium carbonate to separate the quinoxaline product, which is then extracted with ether.

-

Oxidation: In a large flask, dissolve the crude quinoxaline (1 mole) in 3 L of water. Prepare a solution of potassium permanganate (4.8 moles) in approximately 4 L of hot water (90-100°C).

-

Reaction: Heat the quinoxaline solution to boiling and add the hot permanganate solution portion-wise over 2-3 hours, maintaining a vigorous boil. The purple color of the permanganate should disappear rapidly.

-

Work-up: After the addition is complete, continue boiling for 30 minutes. Filter the hot solution to remove the manganese dioxide precipitate. Wash the precipitate with hot water.

-

Isolation: Acidify the combined filtrate with concentrated hydrochloric acid. Concentrate the solution by evaporation to a small volume. The pyrazine-2,3-dicarboxylic acid will crystallize upon cooling. The product can be further purified by recrystallization from acetone.

Causality: This method relies on the oxidative cleavage of the benzene ring of the quinoxaline scaffold while leaving the more electron-deficient (and thus more stable) pyrazine ring intact. The use of a strong oxidizing agent like KMnO₄ under harsh conditions (boiling water) is necessary to break the aromatic benzene ring.

Synthesis of Pyrazinamide and its Derivatives

Modern drug development often involves the synthesis of numerous analogs to optimize activity and pharmacokinetic properties. The following protocols outline the synthesis of pyrazinamide from its acid and a general method for creating further derivatives.[23][24]

Experimental Protocol: Synthesis of Pyrazinoic Acid Hydrazide Derivatives [23][24]

-

Step 1: Hydrolysis of Pyrazinamide to Pyrazinoic Acid: Reflux pyrazinamide with an aqueous solution of sodium hydroxide (e.g., 10% NaOH) for 3-4 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the pyrazinoic acid. Filter, wash with cold water, and dry.

-

Step 2: Esterification of Pyrazinoic Acid: Suspend pyrazinoic acid in an alcohol (e.g., ethanol). Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for 8-12 hours. After cooling, neutralize the solution and extract the ethyl pyrazinoate ester with a suitable organic solvent (e.g., dichloromethane).

-

Step 3: Formation of Pyrazinoic Acid Hydrazide: Dissolve the ethyl pyrazinoate in ethanol and add hydrazine hydrate. Reflux the mixture for 6-8 hours. Upon cooling, the pyrazinoic acid hydrazide product will crystallize out of the solution.

-

Step 4: Condensation with Aldehydes: Dissolve the pyrazinoic acid hydrazide in ethanol and add a few drops of glacial acetic acid as a catalyst. Add the desired substituted aromatic aldehyde to the mixture and reflux for 4-6 hours. The final Schiff base derivative often precipitates upon cooling and can be purified by recrystallization.

Causality: This multi-step synthesis is a modular approach. The initial hydrolysis and esterification create a more reactive electrophile (the ester) from the stable carboxylic acid. This ester readily reacts with the nucleophilic hydrazine to form the hydrazide intermediate. The hydrazide can then be condensed with a wide variety of aldehydes or ketones to rapidly generate a library of derivatives for structure-activity relationship (SAR) studies.

Beyond Tuberculosis: An Expanding Therapeutic Landscape

While the fame of pyrazine carboxylic acids is built on their anti-TB activity, the pyrazine scaffold is a privileged structure found in numerous other therapeutic agents and biologically active compounds.[25][26] Research has demonstrated that derivatives of pyrazine carboxylic acid possess a wide spectrum of pharmacological activities.[1][3][[“]]

| Compound Class/Drug | Core Structure | Therapeutic Application/Activity | Key References |

| Pyrazinamide | Pyrazine-2-carboxamide | First-line anti-tuberculosis agent | [12][13][17] |

| Bortezomib | Pyrazine-containing boronic acid | Proteasome inhibitor for multiple myeloma | [25] |

| Favipiravir | Substituted pyrazine carboxamide | Antiviral (RNA polymerase inhibitor) | [25] |

| Amiloride | Pyrazine-guanidine derivative | Potassium-sparing diuretic | [25] |

| Substituted Amides | Various substituted pyrazine-2-carboxamides | Antimycobacterial, antifungal, photosynthesis inhibition | [28] |

| Cinnamic Acid Hybrids | Cinnamic acid linked to pyrazine | Neurovascular protection, potential anticancer | [1] |

This diversity highlights the chemical tractability and versatility of the pyrazine core. The ability of the pyrazine nitrogens to act as hydrogen bond acceptors and the planarity of the ring allow these molecules to fit into a variety of enzyme active sites and protein-protein interfaces, leading to a broad range of biological effects.[1]

Conclusion and Future Perspectives

The journey of pyrazine carboxylic acids from their initial synthesis to their status as indispensable therapeutic agents is a testament to the power of chemical exploration and the occasional role of serendipity in scientific discovery. The story of pyrazinamide, in particular, underscores the importance of pursuing compounds with unconventional activity profiles. Its unique pH-dependent, sterilizing action against semi-dormant mycobacteria filled a critical gap in tuberculosis treatment that remains vital today.

Current research continues to build on this legacy. The elucidation of pyrazinamide's complex mechanism of action provides new targets for drug development aimed at overcoming resistance. Furthermore, the synthesis of novel pyrazine carboxylic acid derivatives is a burgeoning field, with promising leads in oncology, virology, and inflammatory diseases.[1][3] As synthetic methodologies become more sophisticated and our understanding of molecular biology deepens, the pyrazine carboxylic acid scaffold is poised to remain a highly valuable platform for the discovery of next-generation therapeutics.

References

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rjpbcs.com [rjpbcs.com]

- 9. researchgate.net [researchgate.net]

- 10. Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 11. newtbdrugs.org [newtbdrugs.org]

- 12. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 13. atsjournals.org [atsjournals.org]

- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 15. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]

- 16. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]

- 17. Pyrazinamide | Working Group for New TB Drugs [newtbdrugs.org]

- 18. journals.asm.org [journals.asm.org]

- 19. bioaustralis.com [bioaustralis.com]

- 20. infectioncontroltoday.com [infectioncontroltoday.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. jyoungpharm.org [jyoungpharm.org]

- 24. researchgate.net [researchgate.net]

- 25. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]

- 26. Pyrazine derivatives: a patent review (2008 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. consensus.app [consensus.app]

- 28. mdpi.com [mdpi.com]

A Comprehensive Guide to the Safe Handling of Fluorinated Carboxylic Acids in Research and Development

Introduction: The Dual Nature of Fluorinated Carboxylic Acids

The strategic incorporation of fluorine into molecular structures has become a cornerstone of modern drug discovery and materials science. Fluorinated carboxylic acids (FCAs) are a pivotal class of compounds in this field, prized for their ability to modulate properties like metabolic stability, lipophilicity, and binding affinity. However, the very chemical characteristics that make them invaluable—high electronegativity, the strength of the carbon-fluorine bond, and potent acidity—also necessitate a rigorous and informed approach to their handling.

This guide moves beyond a simple recitation of rules to provide a deep, scientifically-grounded framework for working safely with FCAs. We will explore the spectrum of hazards, from the acute, corrosive nature of short-chain acids like Trifluoroacetic Acid (TFA) to the chronic, systemic risks associated with long-chain, persistent compounds like Perfluorooctanoic Acid (PFOA). By understanding the causality behind safety protocols, researchers can build a self-validating system of safety that protects themselves, their colleagues, and the environment.

Section 1: Hazard Identification and Proactive Risk Assessment

A foundational principle of laboratory safety is that one cannot protect against a hazard that has not been identified. FCAs present a range of hazards that differ significantly based on their alkyl chain length.

The Spectrum of Hazards: From Acute to Chronic

-

Short-Chain Fluorinated Carboxylic Acids (e.g., Trifluoroacetic Acid - TFA): The primary hazards associated with short-chain FCAs are acute. TFA is a strong corrosive acid that can cause severe skin burns and serious eye damage upon contact.[1][2] Its vapor is also corrosive to the respiratory tract.[2] The immediate and severe tissue damage is the principal risk that must be mitigated. Although its acute toxicity is considered low, the corrosive effects are profound and can destroy tissue as it penetrates the skin.[2]

-

Long-Chain Perfluorinated Carboxylic Acids (e.g., Perfluorooctanoic Acid - PFOA): Long-chain PFCAs, often categorized as Per- and Polyfluoroalkyl Substances (PFAS), present a more insidious, chronic threat. These "forever chemicals" are characterized by their extreme persistence in the environment and their tendency to bioaccumulate.[3][4] The health risks associated with PFOA exposure are systemic and severe, including links to kidney and testicular cancer, thyroid disease, immune system dysfunction, and developmental issues.[3][4][5] The International Agency for Research on Cancer (IARC) classifies PFOA as "carcinogenic to humans (Group 1)".[6]

Table 1: Comparative Hazard Profile of TFA vs. PFOA

| Feature | Trifluoroacetic Acid (TFA) | Perfluorooctanoic Acid (PFOA) |

| Primary Hazard | Acute | Chronic |

| Physical State | Colorless Liquid[7] | White Powder[8] |

| Key Danger | Severe Corrosivity; causes immediate, severe skin burns and eye damage.[1][2] | Persistence, Bioaccumulation, and Systemic Toxicity (PBT).[3] |

| Health Effects | Localized tissue destruction, respiratory tract irritation.[2] | Carcinogenicity, reproductive and developmental toxicity, liver and immune system effects.[3][5][8] |

| Environmental Fate | Miscible with water[7]; not considered a persistent environmental pollutant. | Extremely persistent ("forever chemical"), bioaccumulates in organisms.[3][4] |

| Regulatory Status | Regulated as a corrosive hazardous material.[1][9] | Classified as a Substance of Very High Concern; use is highly restricted.[3][6] |

The Risk Assessment Workflow

A systematic risk assessment is not a bureaucratic hurdle; it is a critical scientific process. Before any new procedure involving an FCA is undertaken, a thorough risk assessment must be performed and documented. This process ensures that controls are matched to the specific hazards of the compound and the experimental procedure.

Caption: Risk Assessment Workflow for FCAs.

Section 2: The Hierarchy of Controls: Engineering and Administrative Safeguards